molecular formula C12H17NO4 B136226 レボドパ イソプロピルエステル CAS No. 110301-07-0

レボドパ イソプロピルエステル

カタログ番号: B136226
CAS番号: 110301-07-0
分子量: 239.27 g/mol
InChIキー: QALMBBJHULTYQU-VIFPVBQESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Levodopa isopropyl ester is a derivative of levodopa, a well-known precursor to dopamine. This compound is of significant interest due to its potential applications in the treatment of Parkinson’s disease. Levodopa isopropyl ester is designed to enhance the bioavailability and stability of levodopa, facilitating its transport across the blood-brain barrier and improving its therapeutic efficacy.

科学的研究の応用

Scientific Research Applications

Levodopa isopropyl ester has diverse applications in scientific research:

  • Chemistry : LIE is utilized as a model compound to study esterification and transesterification reactions. Its unique chemical properties allow researchers to investigate reaction mechanisms and optimize synthetic routes.
  • Biology : It serves as a tool for studying the metabolic pathways of levodopa and its derivatives. Research has demonstrated that LIE can influence dopamine synthesis and turnover, providing insights into dopamine-related disorders .
  • Medicine : The compound is explored for its potential to enhance Parkinson's disease treatment. Studies indicate that LIE may reduce motor complications associated with traditional levodopa formulations by providing a more stable plasma concentration of the drug .
  • Industry : In pharmaceutical development, LIE is investigated for creating new drug formulations and delivery systems. Its favorable pharmacokinetic profile makes it a candidate for sustained-release formulations that can improve patient compliance and therapeutic outcomes .

Case Studies

  • Continuous Infusion Studies : A study involving continuous intraintestinal infusion of levodopa methyl ester (a related compound) showed significant reductions in "off periods" and dyskinesia among patients with advanced Parkinson's disease. This suggests that similar formulations, including LIE, could offer improved dosing strategies .
  • Pharmacokinetic Profiling : Research comparing intermittent oral doses of levodopa with continuous infusion methods indicated that continuous delivery systems could enhance plasma levels of the drug, thereby reducing variability and improving motor functions in patients . These findings underscore the potential benefits of using LIE in similar applications.

作用機序

Target of Action

Levodopa isopropyl ester, like its parent compound levodopa, primarily targets the dopaminergic neurons in the brain . These neurons play a crucial role in regulating movement and coordination. In conditions such as Parkinson’s disease, there is a significant loss of these neurons, leading to a decrease in dopamine levels .

Mode of Action

Levodopa isopropyl ester is a prodrug of dopamine, meaning it is metabolized into dopamine once it crosses the blood-brain barrier . It is generally administered with a dopa decarboxylase inhibitor like carbidopa to prevent metabolism until after it has crossed the blood-brain barrier . Once past the blood-brain barrier, levodopa isopropyl ester is metabolized to dopamine and supplements the low endogenous levels of dopamine to treat symptoms of Parkinson’s .

Biochemical Pathways

The primary biochemical pathway involved in the action of levodopa isopropyl ester is the dopamine synthesis pathway . Levodopa isopropyl ester, once it crosses the blood-brain barrier, is converted into dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC) . This supplemental dopamine then performs the role that endogenous dopamine cannot due to decreased natural concentrations, stimulating dopaminergic receptors .

Pharmacokinetics

The pharmacokinetics of levodopa isopropyl ester involves its absorption, distribution, metabolism, and excretion (ADME). Levodopa isopropyl ester, like levodopa, is absorbed in the small intestine and travels to the brain via the circulatory system . It is then metabolized into dopamine by AADC . The exact pharmacokinetic properties of levodopa isopropyl ester, including its bioavailability and half-life, are currently under investigation .

Result of Action

The primary result of the action of levodopa isopropyl ester is an increase in dopamine levels in the brain, which helps to alleviate the symptoms of Parkinson’s disease . By increasing dopamine levels, levodopa isopropyl ester helps to restore the balance between dopamine and other neurotransmitters, improving motor function and reducing symptoms such as tremors, stiffness, and bradykinesia .

Action Environment

The action of levodopa isopropyl ester can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of levodopa isopropyl ester, potentially leading to fluctuations in its plasma concentration . Additionally, the stability of levodopa isopropyl ester can be affected by temperature, with studies indicating that levodopa is stable in plasma at room temperature for 1-7 hours

生化学分析

Biochemical Properties

Levodopa isopropyl ester, like its parent compound levodopa, is involved in biochemical reactions related to the synthesis of dopamine . It is metabolized by aromatic amino acid decarboxylase (AADC) enzymes in the brain to produce dopamine . The interactions between levodopa isopropyl ester and these enzymes are crucial for its function .

Cellular Effects

The effects of levodopa isopropyl ester on cells are primarily related to its role in dopamine production . Dopamine is a neurotransmitter that influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By increasing dopamine levels, levodopa isopropyl ester can influence these processes .

Molecular Mechanism

The molecular mechanism of action of levodopa isopropyl ester involves its conversion to dopamine. This process is facilitated by the enzyme AADC . The resulting dopamine can then bind to dopamine receptors, influencing gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of levodopa isopropyl ester can change over time in laboratory settings . Factors such as the compound’s stability, degradation, and long-term effects on cellular function can influence these temporal changes .

Dosage Effects in Animal Models

The effects of levodopa isopropyl ester can vary with different dosages in animal models . Higher doses can lead to more pronounced effects, but may also result in toxic or adverse effects .

Metabolic Pathways

Levodopa isopropyl ester is involved in the metabolic pathway for the synthesis of dopamine . This pathway involves the interaction of levodopa isopropyl ester with enzymes such as AADC .

Transport and Distribution

Levodopa isopropyl ester is transported and distributed within cells and tissues in a manner similar to levodopa . It can interact with various transporters and binding proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of levodopa isopropyl ester is likely to be similar to that of levodopa, given their structural similarities .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of levodopa isopropyl ester typically involves the esterification of levodopa with isopropanol. One common method includes the use of enzymatic catalysis, where tyrosinase and α-chymotrypsin are employed. The process involves two main steps: ortho-hydroxylation and transesterification .

Industrial Production Methods: In an industrial setting, the production of levodopa isopropyl ester can be scaled up using similar enzymatic methods. The reaction conditions are optimized to ensure high yield and purity. The use of high-purity organic solvents and controlled reaction environments are crucial for the successful synthesis of this compound .

化学反応の分析

Types of Reactions: Levodopa isopropyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones, which are important intermediates in the metabolic pathways of levodopa.

    Reduction: This reaction can convert the ester back to its parent alcohol form.

    Substitution: This reaction can involve the replacement of the isopropyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Sodium borohydride is often used as a reducing agent.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include quinones, alcohols, and substituted derivatives of levodopa .

類似化合物との比較

  • Levodopa methyl ester
  • Levodopa ethyl ester
  • Levodopa butyl ester

Comparison: Levodopa isopropyl ester is unique in its balance of lipophilicity and stability, which enhances its ability to cross the blood-brain barrier compared to other esters. This makes it a promising candidate for improving the therapeutic outcomes of levodopa treatment .

生物活性

Levodopa isopropyl ester, a prodrug of levodopa, is primarily studied for its potential in treating Parkinson's disease. This article explores its biological activity, pharmacokinetics, and therapeutic implications based on diverse research findings.

Overview of Levodopa Isopropyl Ester

Levodopa (L-DOPA) is the most effective treatment for Parkinson's disease, functioning as a precursor to dopamine. However, its rapid metabolism and short half-life necessitate the development of prodrugs like levodopa isopropyl ester to enhance bioavailability and therapeutic effects.

Levodopa is converted to dopamine in the brain by aromatic L-amino acid decarboxylase (AADC). The isopropyl ester form aims to improve absorption and prolong the action of levodopa by modifying its pharmacokinetic profile. This modification can potentially lead to a more stable plasma concentration of the active drug, reducing fluctuations that contribute to motor complications in patients.

Pharmacokinetics

Research indicates that levodopa isopropyl ester exhibits improved pharmacokinetic properties compared to standard levodopa formulations. Key findings include:

  • Absorption : Enhanced absorption rates due to the esterification process, allowing for greater systemic availability.
  • Half-life : Prolonged half-life compared to conventional levodopa, which may reduce the frequency of dosing required.
  • Bioavailability : Studies suggest that prodrugs can achieve up to double the bioavailability of levodopa when administered equivalently .

Table 1: Pharmacokinetic Parameters of Levodopa Isopropyl Ester vs. Levodopa

ParameterLevodopa Isopropyl EsterLevodopa
C_max (ng/mL)1980.7 ± 538.51936.6 ± 114.6
T_max (min)24.5 ± 3.54.5 ± 0.8
AUC (ng/mL·min)217,158.9 ± 70,832.194,469.5 ± 7183.0
t_1/2 (h)56.5 ± 14.430.6 ± 1.6

Biological Activity and Efficacy

In preclinical studies on animal models, particularly hemiparkinsonism models, levodopa isopropyl ester demonstrated greater efficacy than standard levodopa formulations in alleviating motor symptoms . The compound showed a trend towards improved motor activity, although statistical significance was not always reached.

Case Study: Continuous Infusion vs. Standard Administration

A clinical study assessed continuous infusion of levodopa methyl ester (a related formulation) versus standard oral administration in patients with advanced Parkinson's disease:

  • Results : Continuous infusion significantly reduced "off periods" and dyskinesia compared to intermittent dosing, highlighting the importance of stable plasma levels .
  • Pharmacokinetics : The study found that continuous administration avoided low trough levels seen with oral dosing, suggesting similar benefits could be expected from sustained release formulations of levodopa isopropyl ester.

Research Findings

Recent studies have focused on developing new delivery systems for levodopa and its esters:

  • Intranasal Delivery : A promising ester prodrug for intranasal delivery is currently in Phase III trials, aiming to provide rapid onset and sustained action .
  • Bioanalytical Techniques : Advances in bioanalytical methods like LC-MS/MS have allowed for precise quantification of levodopa and its esters in biological samples, facilitating better understanding of their pharmacokinetics .

特性

IUPAC Name

propan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-7(2)17-12(16)9(13)5-8-3-4-10(14)11(15)6-8/h3-4,6-7,9,14-15H,5,13H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALMBBJHULTYQU-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(CC1=CC(=C(C=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60149207
Record name Levodopa isopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110301-07-0
Record name Levodopa isopropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110301070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levodopa isopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。